molecular formula C10H14N6O2S B2620715 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 1001756-39-3

5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2620715
CAS No.: 1001756-39-3
M. Wt: 282.32
InChI Key: OPVWLDHFIXNUPV-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of 3,5-dimethyl-4-nitro-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methyl-4H-[1,2,4]triazole-3-thiol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Types of Reactions:

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or other electrophiles.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the thiol group could form covalent bonds with target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to the combination of pyrazole and triazole rings with nitro, methyl, and thiol groups. This unique structure imparts a range of chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2S/c1-6-9(16(17)18)7(2)15(13-6)5-4-8-11-12-10(19)14(8)3/h4-5H2,1-3H3,(H,12,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVWLDHFIXNUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC2=NNC(=S)N2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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